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Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-
Butoxy-3,5-dimethylphenylboronic acid (CAS 845551-41-9), a key building block in

synthetic organic chemistry and drug development. We will explore the theoretical and practical

aspects of its characterization by Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers,

scientists, and quality control professionals who require a robust understanding of this

molecule's analytical profile, including the critical issue of its equilibrium with the corresponding

boroxine anhydride.

Introduction and Molecular Overview
4-Butoxy-3,5-dimethylphenylboronic acid is an arylboronic acid with the molecular formula

C₁₂H₁₉BO₃ and a molecular weight of 222.09 g/mol .[1][2] Its utility, primarily in Suzuki-Miyaura

cross-coupling reactions, necessitates stringent quality control to ensure identity, purity, and

stability.
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A crucial characteristic of boronic acids is their propensity to undergo dehydration to form a

cyclic anhydride known as a boroxine.[3][4] This equilibrium is often present in solid samples

and can significantly influence the interpretation of spectroscopic data.[5] Therefore, a multi-

technique analytical approach is not just recommended but essential for unambiguous

characterization.

Figure 1: Structure of 4-Butoxy-3,5-dimethylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A

multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential for complete characterization.

Experimental Protocol: NMR Sample Preparation
Select Solvent: Use a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often

preferred as the acidic B(OH)₂ protons are typically observable and less prone to rapid

exchange with residual water compared to in CDCl₃.[6]

Sample Preparation: Accurately weigh ~5-10 mg of 4-Butoxy-3,5-dimethylphenylboronic
acid into a clean, dry NMR tube.

Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent.

Homogenization: Gently agitate the tube to ensure complete dissolution. Mild sonication can

be used if necessary.

¹¹B NMR Consideration: For ¹¹B NMR, using a quartz NMR tube is best practice to avoid the

broad background signal from borosilicate glass tubes.[7][8]

¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.

The predicted chemical shifts (δ) are based on established principles of shielding and

deshielding from adjacent functional groups.

Table 1: Predicted ¹H NMR Data
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Protons Integration Multiplicity
Approx. δ
(ppm)

Rationale

Butoxy CH₃ 3H Triplet (t) 0.9 - 1.0

Terminal
methyl group,
split by
adjacent CH₂.

Butoxy CH₂ 2H Sextet (m) 1.4 - 1.6

Methylene group

adjacent to two

other CH₂

groups.

Butoxy CH₂ 2H Quintet (m) 1.7 - 1.8

Methylene group

adjacent to O

and CH₂.

Butoxy O-CH₂ 2H Triplet (t) 3.8 - 4.0

Methylene group

attached to the

deshielding ether

oxygen.

Aryl CH₃ 6H Singlet (s) 2.2 - 2.4

Two magnetically

equivalent

methyl groups on

the aromatic ring.

Aryl H 2H Singlet (s) 7.2 - 7.4

Two equivalent

aromatic protons,

meta to the

boronic acid.

| B(OH)₂ | 2H | Broad Singlet (br s) | 7.8 - 8.2 (in DMSO) | Acidic protons, often broad. Position

is concentration and solvent-dependent. May exchange with D₂O. |

Expertise & Causality: The choice of an appropriate solvent is critical. In CDCl₃, the B(OH)₂

protons may exchange with trace amounts of D₂O or water, leading to their signal being

broadened or disappearing entirely. In a hydrogen-bond accepting solvent like DMSO-d₆, these

protons are more likely to be observed as a distinct, albeit broad, signal. The presence of the
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boroxine anhydride will lead to a decrease in the integration of the B(OH)₂ signal and may

introduce slight shifts in the aromatic proton signals.

¹³C NMR Spectroscopy: Data and Interpretation
¹³C NMR spectroscopy complements the ¹H data by providing information about the carbon

skeleton.

Table 2: Predicted ¹³C NMR Data

Carbon Approx. δ (ppm) Rationale

Butoxy CH₃ ~14
Aliphatic terminal methyl
carbon.

Butoxy CH₂ ~19 Aliphatic methylene carbon.

Butoxy CH₂ ~31 Aliphatic methylene carbon.

Butoxy O-CH₂ ~70
Methylene carbon attached to

ether oxygen.[6]

Aryl CH₃ ~21
Methyl carbons attached to the

aromatic ring.

Aryl C-H ~135 Aromatic methine carbons.

Aryl C-CH₃ ~130
Aromatic quaternary carbons

attached to methyl groups.

Aryl C-B ~132 (often broad)

Aromatic quaternary carbon

directly bonded to boron.

Signal can be broad due to

quadrupolar relaxation of the

boron nucleus.

| Aryl C-O | ~160 | Aromatic quaternary carbon attached to the ether oxygen, highly deshielded.

|

¹¹B NMR Spectroscopy: The Definitive Test
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For any organoboron compound, ¹¹B NMR is indispensable. It provides direct insight into the

coordination state and chemical environment of the boron atom.[9]

Expected Chemical Shift: Tricoordinate sp²-hybridized arylboronic acids typically show a

signal in the range of δ = 27 to 33 ppm.[10][11] The corresponding boroxine anhydride also

appears in a similar region, often slightly downfield.[10]

Trustworthiness through Self-Validation: This technique is a primary method for assessing

the purity and stability of the material. A single, relatively sharp peak in the expected region

is indicative of a clean sample of the boronic acid and/or its boroxine. The appearance of

signals at higher fields (e.g., δ = 5 to 10 ppm) would suggest the presence of tetracoordinate

sp³-hybridized boronate species, which could form from reactions with diols or other

nucleophiles.[7][8]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups.

Experimental Protocol: Attenuated Total Reflectance
(ATR)

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR stage.

Sample Application: Place a small amount of the solid 4-Butoxy-3,5-
dimethylphenylboronic acid onto the crystal.

Acquisition: Apply pressure using the anvil and collect the sample spectrum.

Cleaning: Thoroughly clean the crystal after analysis.

Table 3: Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Interpretation

3400 - 3200 O-H stretch (B-OH) Broad, Strong

Confirms the
presence of the
hydroxyl groups of
the boronic acid.
This band is a
hallmark of boronic
acids.[12]

3100 - 3000 C-H stretch (Aromatic) Medium

Characteristic of sp²

C-H bonds in the

phenyl ring.[13][14]

2960 - 2850 C-H stretch (Aliphatic) Strong

Confirms the butoxy

and methyl C-H

bonds.[15]

1610, 1500, 1470
C=C stretch (Aromatic

ring)
Medium-Strong

Skeletal vibrations of

the benzene ring.[13]

[14]

~1350 B-O stretch Strong

A key vibration for the

boronic acid functional

group.

| ~1240 | C-O stretch (Aryl ether) | Strong | Asymmetric stretch of the Ar-O-C ether linkage. |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the compound.

Experimental Protocol: Electrospray Ionization (ESI)
Solvent System: Prepare a solution of the sample in a suitable solvent mixture like

acetonitrile/water or methanol/water, often with a small amount of formic acid (for positive ion

mode) or ammonia (for negative ion mode) to aid ionization.[16]
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Infusion: Introduce the sample solution into the ESI source via direct infusion or through an

LC system.

Ionization Mode: ESI can be run in either positive or negative ion mode. For boronic acids,

both can be effective.[17][18]

Data Acquisition: Acquire the mass spectrum, ensuring a mass range that covers the

expected molecular ion.

Data Interpretation
Molecular Ion: The molecular weight is 222.09 g/mol . In positive ion mode, the protonated

molecule [M+H]⁺ would be expected at m/z 223.1. In negative ion mode, the deprotonated

molecule [M-H]⁻ might be observed at m/z 221.1.

The Boron Isotope Pattern: This is the most definitive feature in the mass spectrum of a

boron-containing compound. Boron has two stable isotopes: ¹¹B (80.2% abundance) and ¹⁰B

(19.8% abundance).[19][20] This means any ion containing a single boron atom will appear

as a pair of peaks separated by 1 m/z unit, with a characteristic intensity ratio of

approximately 4:1 (¹¹B peak being the larger). Observing this pattern for the molecular ion

and its fragments provides unequivocal evidence of a boron-containing species.

Fragmentation: Common fragmentation pathways could include the loss of the butoxy group

(-C₄H₉O) or loss of water (-H₂O) from the boronic acid moiety.
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Figure 2: A typical workflow for spectroscopic characterization.

Conclusion
The comprehensive spectroscopic characterization of 4-Butoxy-3,5-dimethylphenylboronic
acid requires a synergistic application of NMR (¹H, ¹³C, ¹¹B), IR, and MS techniques. Each

method provides unique and complementary information, allowing for unambiguous

confirmation of the molecule's structure, functional groups, and molecular weight. Particular

attention must be paid to the potential presence of the boroxine anhydride, which is best

monitored by ¹¹B NMR and by observing the relative integration of the B(OH)₂ protons in the ¹H

NMR spectrum. The protocols and interpretive guidance provided herein constitute a self-

validating system for the rigorous quality assessment of this important chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.chemistry.sdsu.edu/research/BNMR/
https://www.rsc.org/suppdata/d0/dt/d0dt00745e/d0dt00745e1.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.07%3A_Interpreting_Infrared_Spectra
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
http://www.askthenerd.com/NOW/CH13/13_10.pdf
https://www.scirp.org/journal/paperinformation?paperid=107967
https://www.scirp.org/journal/paperinformation?paperid=107967
https://www.scirp.org/journal/paperinformation?paperid=107967
https://pubmed.ncbi.nlm.nih.gov/23576336/
https://pubmed.ncbi.nlm.nih.gov/23576336/
https://www.researchgate.net/publication/280715013_Analysis_of_Boronic_Acids_Without_Chemical_Derivatisation
https://pubs.acs.org/doi/10.1021/ba-1961-0032.ch014
https://borates.today/boron-mass-spectrum/
https://borates.today/boron-mass-spectrum/
https://www.benchchem.com/product/b1284249/docs#technical-guide-spectroscopic-characterization-of-4-butoxy-3-5-dimethylphenylboronic-acid
https://www.benchchem.com/product/b1284249/docs#technical-guide-spectroscopic-characterization-of-4-butoxy-3-5-dimethylphenylboronic-acid
https://www.benchchem.com/product/b1284249/docs#technical-guide-spectroscopic-characterization-of-4-butoxy-3-5-dimethylphenylboronic-acid
https://www.benchchem.com/product/b1284249/docs#technical-guide-spectroscopic-characterization-of-4-butoxy-3-5-dimethylphenylboronic-acid
https://www.benchchem.com/product/b1284249?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

